molecular formula C11H7FO2 B1312183 2-[(4-Fluorophenyl)carbonyl]furan CAS No. 15817-51-3

2-[(4-Fluorophenyl)carbonyl]furan

Cat. No. B1312183
CAS RN: 15817-51-3
M. Wt: 190.17 g/mol
InChI Key: QUGYNSZHLOWNLK-UHFFFAOYSA-N
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Description

“2-[(4-Fluorophenyl)carbonyl]furan” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen1. The compound also contains a 4-fluorophenyl group and a carbonyl group2. However, detailed information specifically about “2-[(4-Fluorophenyl)carbonyl]furan” is not readily available in the literature.



Synthesis Analysis

The synthesis of furan derivatives can be complex and varied. A general approach to diversely substituted furans involves the use of 3-chloro-3-phenyldiazirines and α,β-alkenyl ketones3. However, the specific synthesis process for “2-[(4-Fluorophenyl)carbonyl]furan” is not explicitly mentioned in the available literature.



Molecular Structure Analysis

The molecular structure of “2-[(4-Fluorophenyl)carbonyl]furan” would be expected to feature a furan ring, a carbonyl group, and a 4-fluorophenyl group2. However, the specific molecular structure analysis of this compound is not detailed in the available literature.



Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder reactions4, and reactions involving furanic platform chemicals56. However, the specific chemical reactions involving “2-[(4-Fluorophenyl)carbonyl]furan” are not detailed in the available literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Fluorophenyl)carbonyl]furan” are not explicitly mentioned in the available literature. However, furan is known to be a colorless, volatile liquid with a boiling point of 31.36°C1.


Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to "2-[(4-Fluorophenyl)carbonyl]furan" has been widely studied, demonstrating various methodologies for incorporating fluorine atoms into furan derivatives to modulate their physical and chemical properties. For example, compounds like 5-(4-fluorophenyl)-2-furylmethyl N-(2,6-difluorobenzoyl)carbamate have been synthesized to explore the structural dispositions and interactions such as intermolecular hydrogen bonding, which play a crucial role in determining their crystal structures and potentially their reactivity and stability in various environments (Ying Li et al., 2008).

Chemical Reactions and Transformations

Palladium-catalyzed condensation reactions have been employed to create multisubstituted furans, demonstrating the versatility of furan derivatives in organic synthesis. This approach allows for the introduction of various substituents, including fluorine, into the furan ring, enhancing its potential for further chemical transformations and applications in synthesizing complex organic molecules (Beili Lu et al., 2014).

Material Science and Fluorine Chemistry

The incorporation of fluorine atoms into furan derivatives has been shown to significantly influence their properties, such as reactivity, stability, and potential applications in material science. Studies on fluorine-containing benzo[b]furans have explored their synthesis via microwave-assisted reactions, demonstrating the impact of fluorine substitution on the development of new materials with unique properties (V. Rao et al., 2005).

Safety And Hazards

The safety and hazards associated with “2-[(4-Fluorophenyl)carbonyl]furan” are not explicitly mentioned in the available literature. However, furan is known to be highly flammable and harmful if swallowed or inhaled8.


Future Directions

Furan derivatives are being explored for their potential in various applications, including the development of new fuels and polymer precursors6. However, the specific future directions for “2-[(4-Fluorophenyl)carbonyl]furan” are not detailed in the available literature.


Please note that this analysis is based on the available information and may not fully cover “2-[(4-Fluorophenyl)carbonyl]furan” due to the lack of specific literature on this compound. For a comprehensive analysis, more specific studies and resources would be needed.


properties

IUPAC Name

(4-fluorophenyl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO2/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUGYNSZHLOWNLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60415459
Record name 2-[(4-fluorophenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Fluorophenyl)carbonyl]furan

CAS RN

15817-51-3
Record name 2-[(4-fluorophenyl)carbonyl]furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60415459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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